molecular formula C25H20N4O B012012 Mardepodect CAS No. 1292799-56-4

Mardepodect

カタログ番号: B012012
CAS番号: 1292799-56-4
分子量: 392.5 g/mol
InChIキー: AZEXWHKOMMASPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mardepodect, also known by its developmental code name PF-2545920, is a drug developed by Pfizer for the treatment of schizophrenia. It acts as a phosphodiesterase inhibitor selective for the phosphodiesterase 10A subtype. The phosphodiesterase 10A enzyme is primarily expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle. This enzyme is crucial in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum, which are targets of conventional antipsychotic drugs .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of mardepodect involves the formation of a quinoline derivative. The key steps include:

    Formation of the pyrazole ring: This involves the reaction of a pyridine derivative with hydrazine to form the pyrazole ring.

    Coupling with phenol: The pyrazole derivative is then coupled with a phenol derivative to form the phenoxymethyl group.

    Formation of the quinoline ring: The final step involves the formation of the quinoline ring through a cyclization reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The phenoxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

科学的研究の応用

Psychiatric Disorders

Mardepodect has been investigated for its potential to treat schizophrenia. Traditional antipsychotics primarily target dopamine receptors, often leading to undesirable side effects. In contrast, PDE10A inhibitors like this compound may provide a more favorable side effect profile by acting on different neurochemical pathways .

Case Study: Schizophrenia Treatment

In preclinical studies, this compound demonstrated efficacy in reducing psychotic symptoms without the common side effects associated with conventional therapies. However, development for this indication was halted after Phase II clinical trials due to insufficient efficacy results .

Neurodegenerative Diseases

The compound was also explored for its application in Huntington's disease. Similar to its role in schizophrenia, this compound's inhibition of PDE10A is believed to help in modulating neuronal signaling pathways affected by this neurodegenerative condition .

Case Study: Huntington's Disease Research

Research indicated that this compound could potentially slow down the progression of Huntington's disease symptoms by enhancing dopaminergic signaling. Despite promising preclinical data, further development was discontinued after clinical trials did not meet efficacy endpoints .

Drug Discovery Techniques

The identification and optimization of this compound involved advanced drug discovery techniques, including computer-aided drug design (CADD). These methods have revolutionized the way compounds are identified and developed for therapeutic use.

Table: Drug Discovery Techniques Applied to this compound

TechniqueDescriptionApplication to this compound
Structure-Based DesignUtilizes the three-dimensional structure of biological targets to design inhibitors.Enabled the identification of this compound as a PDE10A inhibitor.
Ligand-Based DesignFocuses on known ligands to predict new compounds with similar properties.Assisted in optimizing selectivity and potency of this compound.
ADMET ProfilingEvaluates Absorption, Distribution, Metabolism, Excretion, and Toxicity characteristics.Improved understanding of pharmacokinetics for this compound.

作用機序

マルデポデクトは、ホスホジエステラーゼ 10A 酵素を阻害することで効果を発揮します。この阻害により、脳内の環状アデノシン一リン酸 (cAMP) と環状グアノシン一リン酸 (cGMP) のレベルが上昇します。これらの環状ヌクレオチドは、ニューロンのシグナル伝達と神経伝達物質の放出を調節する上で重要な役割を果たしています。 マルデポデクトは、これらの経路を調節することで、ドーパミン感受性ニューロンの活動を正常化し、抗精神病作用を発揮すると考えられています .

類似化合物:

    パパベリン: 動物モデルで抗精神病作用が知られている、古いホスホジエステラーゼ 10A 阻害剤。

    キノリン誘導体: 様々な選択性と有効性を示す、キノリン系ホスホジエステラーゼ阻害剤。

マルデポデクトの独自性: マルデポデクトは、ホスホジエステラーゼ 10A サブタイプに対する高い選択性と、血脳関門を通過する能力を持つ点で際立っています。この選択性により、標的外作用の可能性が低くなり、治療の可能性が高まります。 さらに、マルデポデクトは前臨床モデルで有望な結果を示しており、開発中の最も進んだホスホジエステラーゼ 10A 阻害剤の1つとなっています .

類似化合物との比較

    Papaverine: An older phosphodiesterase 10A inhibitor known for its antipsychotic effects in animal models.

    Quinoline derivatives: Other quinoline-based phosphodiesterase inhibitors with varying degrees of selectivity and efficacy.

Uniqueness of Mardepodect: this compound stands out due to its high selectivity for the phosphodiesterase 10A subtype and its ability to cross the blood-brain barrier. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical models, making it one of the most advanced phosphodiesterase 10A inhibitors in development .

生物活性

Mardepodect, also known as PF-02545920, is a potent phosphodiesterase 10A (PDE10A) inhibitor that has garnered attention for its potential therapeutic applications in various neurological disorders, particularly schizophrenia and Huntington's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for treatment in different pathological contexts.

This compound selectively inhibits PDE10A, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the intracellular levels of these cyclic nucleotides, which play crucial roles in signal transduction pathways. The elevation of cAMP is particularly significant in the striatum, where it enhances dopamine D1 receptor signaling while inhibiting D2 receptor signaling, potentially leading to improved cognitive function and motor control in neurodegenerative conditions .

Inhibition of Cell Proliferation

Recent studies have demonstrated that this compound exhibits anti-proliferative effects on various cancer cell lines. For instance, in human glioblastoma (GBM) cell lines (U87MG, A172, and T98G), this compound significantly inhibited cell growth with varying IC50 values:

Cell LineIC50 (µM)
U87MG32
A1725
T98G16

These findings suggest that this compound could be repositioned as a therapeutic candidate for GBM treatment due to its ability to suppress tumor cell proliferation .

Mechanistic Insights

The anti-mitotic effects of this compound have been linked to its modulation of the cell cycle. Specifically, it has been shown to arrest the cell cycle at the G1 phase by reducing cyclin D1 levels. This was observed through flow cytometry analyses that indicated a decrease in S-phase cells upon treatment with this compound . Furthermore, the study indicated that the inhibition of PDE10A leads to elevated levels of cAMP and cGMP, which are crucial for regulating cellular proliferation .

Case Studies and Clinical Implications

This compound was initially developed for treating schizophrenia but later repositioned for Huntington's disease. Despite its promising pharmacological profile and ability to penetrate the central nervous system (CNS), clinical trials have shown that it failed to meet therapeutic endpoints in these conditions . However, ongoing research continues to explore its potential in treating GBM and other malignancies.

In a comparative study with Regorafenib—a multi-kinase inhibitor—this compound's effects on gene expression were analyzed using genome-wide drug-induced gene expression (DIGEX) profiling. This study revealed that both drugs upregulated genes associated with growth factors while downregulating genes related to the cell cycle and apoptosis. Notably, this compound's unique gene expression profile may highlight novel targets for future drug discovery efforts .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Mardepodect in modulating cellular pathways in glioblastoma (GBM) research?

this compound acts as a selective phosphodiesterase 10A (PDE10A) inhibitor, increasing intracellular cAMP/cGMP levels, which regulates downstream signaling pathways such as PI3K/AKT, MAPK, and PTEN-driven pathways . Transcriptomic analyses in GBM cell lines (U87MG, A172, T98G) reveal its upregulation of pro-apoptotic genes (e.g., RND3, GRAMD4) and downregulation of cell cycle genes (e.g., CCL2, FAM111B), suggesting dual roles in inhibiting proliferation and promoting apoptosis .

Q. Which experimental models are most appropriate for studying this compound's effects on GBM?

Preclinical studies prioritize in vitro GBM cell lines (U87MG, A172, T98G) due to their distinct genetic profiles and responses to this compound. U87MG cells show PI3K/AKT pathway activation, while T98G and A172 exhibit sterol biosynthesis upregulation, reflecting lineage-specific transcriptional plasticity . In vivo models should incorporate orthotopic xenografts to assess blood-brain barrier penetration, a key property of this compound .

Q. How should researchers design experiments to assess this compound's transcriptional effects?

Use transcriptomics (RNA-seq) paired with pathway enrichment tools (e.g., Reactome) to identify differentially expressed genes (DEGs). Focus on top 200 upregulated/downregulated genes per cell line, as these define cell-specific "DIGEX signatures" (differential gene expression). Validate findings with qPCR and functional assays (e.g., proliferation, apoptosis) .

Advanced Research Questions

Q. How can contradictory pathway activation data (e.g., PI3K/AKT vs. sterol biosynthesis) across GBM cell lines be reconciled?

Contradictions arise from cell lineage heterogeneity. U87MG cells, derived from a high-grade glioma, exhibit PI3K/AKT activation, while T98G (chemoresistant) and A172 (PTEN-mutant) prioritize sterol pathways. Use principal component analysis (PCA) to cluster transcriptional profiles and identify confounding variables (e.g., mutation status, differentiation stage) . Cross-validate with pharmacological inhibitors (e.g., LY-294002 for PI3K) to isolate pathway contributions .

Q. What methodologies are recommended for analyzing cell-specific responses to this compound?

Employ network analysis to map functional connectivity between DEGs. For example, U87MG-specific upregulation of SNAI1/SNAI2 (EMT promoters) and NR4A nuclear receptors suggests a pro-invasive phenotype, whereas A172 downregulates CCL2/CCR2, a chemokine axis linked to tumor progression . Supplement with single-cell RNA-seq to resolve subpopulation heterogeneity .

Q. How can researchers address the challenge of target validation for this compound-induced phenotypes?

Prioritize genes with high fold-changes and pathway relevance (e.g., HMOX1 for apoptosis resistance, GPNMB for invasion). Use CRISPR/Cas9 knockout or siRNA silencing in GBM cells to confirm phenotypic dependency. For example, HMOX1 knockdown should sensitize cells to this compound-induced apoptosis . Validate in vivo using patient-derived xenografts (PDXs) with matched genetic backgrounds .

Q. What strategies mitigate variability in transcriptomic data when comparing this compound with other PDE inhibitors?

Normalize data using housekeeping genes and batch-effect correction tools (e.g., Combat). Compare DEGs against reference datasets (e.g., Regorafenib-treated cells) to identify compound-specific "fingerprints." For instance, this compound uniquely upregulates TRIB3, a pseudokinase linked to drug resistance, unlike other inhibitors .

Q. How should researchers integrate multi-omics data to elucidate this compound's off-target effects?

Combine transcriptomics with proteomics (e.g., LC-MS/MS) to assess post-translational modifications. For example, this compound-induced RAC1 activation may require phosphorylation, not just transcriptional upregulation . Metabolomics can quantify sterol biosynthesis intermediates in T98G cells to link pathway activation to functional outcomes .

Q. Methodological Guidance

  • Data Reproducibility : Include triplicate biological replicates and report fold-changes with adjusted p-values (e.g., Benjamini-Hochberg) .
  • Pathway Analysis : Use tools like DAVID or GSEA with FDR <0.05 thresholds. Highlight conserved pathways (e.g., apoptosis) and cell-specific outliers (e.g., U87MG's PI3K/AKT) .
  • Ethical Compliance : Disclose IRB/IACUC approvals for studies involving patient-derived samples or animal models .

特性

IUPAC Name

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEXWHKOMMASPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025873
Record name 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898562-94-2
Record name 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898562-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mardepodect [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mardepodect
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARDEPODECT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-[-4-(4-Pyridin-4-yl-2H-pyrazol-3-yl)-phenoxymethyl}-quinoline (1.72 g) in ethanol (20 ml) was added methyl hydrazine (3.5 ml, 1.5 eq.) and concentrated sulfuric acid (0.1 ml). The reaction mixture was stirred 1 h at ambient temperature and solvent evaporated. The reaction mixture was partitioned between methylene chloride and saturated sodium bicarbonate. The layers were separated and the organic layer dried magnesium sulfate, filtered and concentrated. Preparative HPLC chromatography provided the title compound (major isomer) as a clear oil (0.97 g, 56%). 1H NMR (400 MHz, CDCl3) δ 8.44 (d, J=5.0 Hz, 2 H), 8.17 (d, J=8.7 Hz, 1 H), 8.05 (d, J=8.3 Hz, 1H), 7.81 (d, J=7.9 Hz, 1 H), 7.70 (m, 1 H), 7.66 (d, J=8.7 Hz, 1H), 7.54 (s, 1H), 7.53 (m, 1H), 7.37 (d, J=8.7 Hz, 2H) 7.15 (d, J=5.0, 2H), 7.00 (d, J=8.7 Hz, 2H), 5.38 (s, 2H), 3.93 (s, 3H); MS: (M+H m/z=393.3).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。